Bromuro de homatropina

Descripción general

Descripción

El metilbromuro de homatropina, también conocido como bromuro de metilhomatropina, es una sal de amonio cuaternario de metilhomatropina. Es un medicamento anticolinérgico de acción periférica que inhibe los receptores muscarínicos de acetilcolina, afectando así el sistema nervioso parasimpático. Este compuesto se usa principalmente para aliviar los espasmos intestinales y los calambres abdominales sin producir los efectos adversos asociados con los anticolinérgicos menos específicos .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El metilbromuro de homatropina actúa como un antagonista del receptor de acetilcolina muscarínico. Al inhibir estos receptores, previene la acción de la acetilcolina en las estructuras inervadas por nervios colinérgicos posganglionares y los músculos lisos que responden a la acetilcolina. Esta inhibición conduce a una reducción de la secreción de ácido gástrico y un retraso en el vaciado gástrico, lo que lo hace efectivo en el tratamiento de trastornos gastrointestinales .

Compuestos Similares:

Atropina: Tanto el metilthis compound como la atropina son agentes anticolinérgicos.

Escopolamina: Al igual que el metilthis compound, la escopolamina se usa para tratar el mareo por movimiento y los calambres gastrointestinales.

Unicidad: La principal singularidad del metilthis compound radica en su acción periférica y su incapacidad para cruzar la barrera hematoencefálica, lo que minimiza los efectos secundarios del sistema nervioso central. Esto lo convierte en una opción más segura para los pacientes que requieren tratamiento anticolinérgico sin el riesgo de complicaciones del sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

Homatropine methylbromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Cellular Effects

Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition can affect various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of Homatropine methylbromide involves its role as a competitive muscarinic receptor antagonist . It blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis . It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation .

Transport and Distribution

Homatropine methylbromide is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors and thus the parasympathetic nervous system . It does not cross the blood–brain barrier , indicating its distribution is limited to peripheral tissues.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El metilbromuro de homatropina se puede sintetizar mediante la reacción de tropanol con cloruro de acilo de almendra radical formilado en presencia de trietilamina y diclorometano. La reacción se lleva a cabo en condiciones de reflujo, seguida de lavado y concentración para obtener el producto bruto .

Métodos de producción industrial: El método de refinación implica disolver metilthis compound en un solvente orgánico como metanol, etanol, alcohol propílico o isopropanol. Luego, la solución se calienta, se enfría y se cristaliza usando otro solvente orgánico como acetona, isopropanol, acetato de etilo o éter metil tert-butílico. Este proceso asegura que la pureza del metilthis compound alcance no menos del 99.5%, cumpliendo con varios estándares de farmacopea .

Análisis De Reacciones Químicas

Tipos de reacciones: El metilbromuro de homatropina principalmente experimenta reacciones de sustitución debido a su estructura de amonio cuaternario. No participa fácilmente en reacciones de oxidación o reducción.

Reactivos y condiciones comunes: El compuesto reacciona con varios nucleófilos en condiciones suaves, a menudo en presencia de solventes orgánicos. Las condiciones de reacción son típicamente moderadas, asegurando la estabilidad del compuesto.

Principales productos formados: Los principales productos formados a partir de estas reacciones son derivados del metilthis compound, que conservan la estructura principal pero tienen diferentes sustituyentes unidos al átomo de nitrógeno.

Comparación Con Compuestos Similares

Atropine: Both homatropine methylbromide and atropine are anticholinergic agents.

Scopolamine: Like homatropine methylbromide, scopolamine is used to treat motion sickness and gastrointestinal cramps.

Uniqueness: Homatropine methylbromide’s primary uniqueness lies in its peripheral action and inability to cross the blood-brain barrier, which minimizes central nervous system side effects. This makes it a safer option for patients who require anticholinergic treatment without the risk of central nervous system complications .

Propiedades

IUPAC Name |

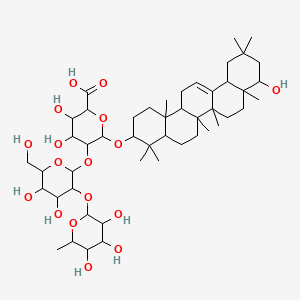

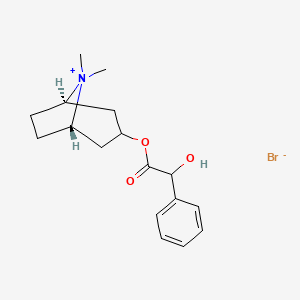

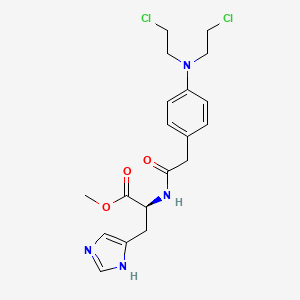

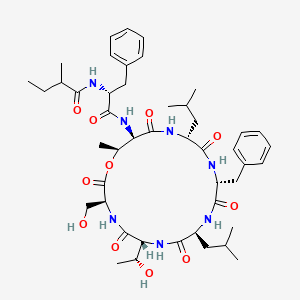

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFVKLQESJNNAN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Homatropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. | |

| Record name | Homatropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80-49-9 | |

| Record name | Homatropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homatropine methylbromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

191-192 °C | |

| Details | PhysProp | |

| Record name | Homatropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does homatropine methylbromide exert its effects?

A1: Homatropine methylbromide acts as a competitive antagonist at muscarinic receptors. [, , , ] It binds to these receptors, preventing acetylcholine from binding and activating them. [, , ]

Q2: What are the downstream effects of homatropine methylbromide binding to muscarinic receptors?

A2: By blocking acetylcholine's action, homatropine methylbromide inhibits parasympathetic nerve stimulation. [, , ] This leads to a range of effects, including reduced smooth muscle contraction in the gastrointestinal, biliary, and genitourinary tracts (antispasmodic effect), decreased pepsin and gastrin secretion, mydriasis (pupil dilation), and reduced salivation (antisialagogue effect). [, , , ]

Q3: Is there evidence of homatropine methylbromide having a greater effect on specific muscarinic receptor subtypes?

A3: While research indicates potential interaction with the muscarinic 3 receptor (hMR3), the studies primarily focus on overall muscarinic antagonism. [] Further investigation is needed to determine subtype-specific effects.

Q4: What is the molecular formula and weight of homatropine methylbromide?

A4: The molecular formula of homatropine methylbromide is C17H24BrNO3, and its molecular weight is 370.29 g/mol.

Q5: Are there any available spectroscopic data for homatropine methylbromide?

A5: Several studies employed spectroscopic techniques for analysis. These include:

- UV-Vis spectrophotometry: Used to quantify homatropine methylbromide by measuring the absorbance of its complex with reagents like picric acid [] or iodine. []

- Colorimetry: Utilized to measure homatropine methylbromide after reaction with Dragendorff's reagent, forming a measurable colored complex. [, ]

Q6: Does homatropine methylbromide degrade in the presence of antacids?

A6: Research shows that homatropine methylbromide can degrade in formulations containing antacids, forming tropine methylbromide as a major decomposition product. []

Q7: Are there analytical methods to determine homatropine methylbromide in complex formulations like syrups?

A7: Yes, specific and stability-indicating methods have been developed for analyzing homatropine methylbromide in syrups. [] These involve techniques like ion exchange chromatography and UV spectrophotometry. []

Q8: How does the structure of homatropine methylbromide relate to its anticholinergic activity compared to other compounds?

A8: While direct structural comparisons are limited in the provided research, studies suggest that the presence of an α-hydroxyl group in mandelyl tropine esters (like homatropine) contributes to a faster hydrolysis rate compared to tropyl tropine esters (like atropine). [] Additionally, the quaternary ammonium structure in homatropine methylbromide significantly increases its hydrolysis rate compared to tertiary amine analogs. []

Q9: Does modifying the structure of homatropine methylbromide affect its binding to the muscarinic 3 receptor?

A9: Computational studies investigated the unbinding process of homatropine methylbromide and its analogs from hMR3. [] These studies highlight key pharmacophores and structural elements influencing the unbinding kinetics, which could guide future drug design for improved residence time and potentially enhanced activity. []

Q10: What is the stability of homatropine methylbromide under different conditions?

A10: Homatropine methylbromide exhibits sensitivity to light and can degrade in the presence of antacids. [, ] Further research is needed to fully characterize its stability profile under various conditions (e.g., pH, temperature, excipients).

Q11: Are there strategies to improve the stability of homatropine methylbromide formulations?

A11: Research highlights the use of methanol to stabilize the colored complex formed between homatropine methylbromide and Dragendorff's reagent during analysis, preventing its degradation under laboratory lighting. [] This finding might offer insights into potential stabilizing agents for formulations. Further research is needed to explore specific strategies for enhancing its formulation stability.

Q12: How does the route of administration affect the activity of homatropine methylbromide?

A12: Studies in rats showed that the oral bioavailability of homatropine methylbromide is much lower than that of atropine. [] This suggests significant first-pass metabolism. Intravenous administration in cats revealed a potent ganglionic blocking effect, while oral administration showed minimal blockade. []

Q13: What is the duration of action of homatropine methylbromide?

A13: The research primarily focuses on the pharmacological effects and doesn't explicitly mention the duration of action.

Q14: What analytical techniques are used to quantify homatropine methylbromide?

A14: Numerous analytical methods have been developed for quantifying homatropine methylbromide in various matrices, including:

- Gas chromatography (GC): Used to determine homatropine methylbromide in tablets and elixirs. [] The method involves hydrolysis to mandelic acid, derivatization, and quantification using a chromatographic standard. []

- High performance liquid chromatography (HPLC): Employed for separating and quantifying homatropine methylbromide, often after a hydrolysis step. [, , , ] Various detection methods, including UV-Vis and fluorescence, have been used. [, , , ]

- Flow injection analysis (FIA): A rapid and automated technique utilized to determine homatropine methylbromide in pharmaceutical formulations based on its precipitation reaction with silver nitrate. []

- Ion exchange chromatography: Coupled with UV spectrophotometry, this technique is used for specific analysis of homatropine methylbromide in complex syrups. []

- Toxicity and safety: Studies in rats and mice indicate that the toxicity of homatropine methylbromide varies with the route of administration. [] It is crucial to consider potential toxicity concerns when using this compound.

- Chiral separation: Research demonstrates successful chiral separation of homatropine methylbromide enantiomers using HPLC with α1-acid glycoprotein chiral stationary phase. [] This separation is essential for understanding the specific activity and properties of each enantiomer.

- Computational chemistry and modeling: Molecular modeling studies provide insights into the interaction of homatropine methylbromide and its analogs with the muscarinic 3 receptor, aiding in understanding the structural features influencing binding kinetics and potentially guiding future drug design. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate](/img/structure/B1673273.png)